Methyl 2-amino-3-methylbenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-methylbenzoate can be synthesized through the reduction of methyl 3-methyl-2-nitrobenzoate. The process involves hydrogenation using 5% palladium on carbon (Pd/C) as a catalyst in acetonitrile at elevated temperatures and pressures . The reaction conditions typically include heating the mixture to 70°C and hydrogenating at 65 psi for 8 hours, followed by further hydrogenation at 100 psi for an additional 8.5 hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates and related compounds.
Scientific Research Applications
Methyl 2-amino-3-methylbenzoate has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical processes .
Comparison with Similar Compounds
- Methyl 2-amino-5-chloro-3-methylbenzoate
- Methyl 3-amino-2-methylbenzoate
- Methyl 2-amino-4-methylbenzoate
Comparison: Methyl 2-amino-3-methylbenzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of synthesis and functional group compatibility .
Properties
IUPAC Name |
methyl 2-amino-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFYTPXXMLJNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176764 | |
Record name | Methyl 3-methylanthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22223-49-0 | |
Record name | Benzoic acid, 2-amino-3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22223-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methylanthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022223490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-methylanthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-methylanthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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